6-Methyl-3,4-dihydro-2H-pyran

Vue d'ensemble

Description

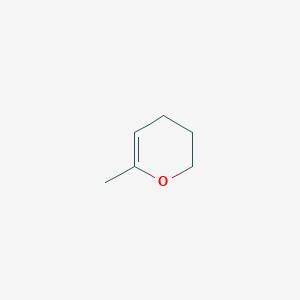

6-Methyl-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C6H10O. It is a heterocyclic compound featuring a six-membered ring containing one oxygen atom and a double bond. . It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Methyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the catalytic dehydration of tetrahydrofurfuryl alcohol using alumina or other suitable catalysts .

Analyse Des Réactions Chimiques

Alkylation and Cyclization Reactions

6-Methyl-3,4-dihydro-2H-pyran is synthesized via alkylation of 1-bromo-3-chloropropane with methyl acetoacetate in alcoholic solvents (e.g., methanol or ethanol) under sodium methoxide catalysis. This reaction forms a haloketone intermediate, which undergoes cyclization to yield the final product . Key features of this process include:

-

Temperature : 30–40°C for initial alkylation, followed by reflux at 70°C for 6–8 hours.

-

Catalyst : Sodium methoxide eliminates the need for additional catalysts, enhancing cost-efficiency .

-

Yield : Optimized industrial methods achieve high yields (>85%) through continuous flow reactors.

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the oxygen atom or methyl-substituted positions:

-

O-Alkylation : Reacts with sodium methoxide to form ester derivatives (e.g., methyl this compound-5-carboxylate) .

-

Amine Substitution : Reacts with alkanediamines or phenylhydrazines to generate heterocyclic derivatives, such as pyrrolo[3,4-c]pyran-4-ones .

| Reagent | Product | Conditions |

|---|---|---|

| Sodium methoxide | Methyl ester derivatives | 70°C, alcoholic solvent |

| 1,2-Diaminoethane | Pyrrolo[3,4-c]pyran-4-one | Room temperature, acidic |

Oxidation and Reduction

The compound undergoes redox reactions at its unsaturated sites:

-

Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the pyran ring oxidizes to form lactones or carboxylic acids .

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the double bond, yielding tetrahydropyran derivatives.

Reaction Outcomes

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 6-Methyl-tetrahydropyran-5-carboxylic acid |

| Reduction | LiAlH₄, THF | 6-Methyl-tetrahydropyran |

Thermal Decomposition

Thermogravimetric analysis reveals that this compound decomposes via ring-opening mechanisms. Substituents significantly influence activation energy (Eₐ):

| Compound | Eₐ (kJ·mol⁻¹) | Temperature Range (°C) |

|---|---|---|

| This compound | 214.2 | 330–370 |

| 2,6-Dimethyl derivative | 196.3 | 300–351 |

Key findings:

-

Methyl groups at the 6-position lower Eₐ by ~18 kJ·mol⁻¹ compared to unsubstituted dihydropyrans .

-

Decomposition proceeds through a retro-Diels-Alder pathway, forming volatile fragments like acrolein .

Addition Reactions

The compound reacts with electrophiles at its double bond:

Applications De Recherche Scientifique

Chemical Synthesis

Intermediary Role

6-Methyl-3,4-dihydro-2H-pyran serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. It is utilized in the production of various organic compounds due to its ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution.

Chemical Reactions

The compound can participate in several types of reactions:

- Oxidation : Converts to lactones or carboxylic acids using common oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to tetrahydropyran derivatives using agents such as sodium borohydride.

- Substitution : Engages in nucleophilic substitution reactions with amines and thiols under mild conditions .

Biological Applications

Drug Development

In the field of medicine, this compound is explored for its potential therapeutic effects. It has been identified as a building block for synthesizing biologically active molecules that may serve as antibiotics or anti-inflammatory agents. The compound's derivatives have shown promise in treating diseases such as Alzheimer's disease (AD) due to their neuroprotective properties .

Case Studies in Alzheimer's Research

Recent studies highlight the efficacy of pyran derivatives in combating AD. For instance, certain pyran-based compounds have demonstrated significant activity against neurodegenerative processes associated with AD. These compounds are under investigation for their ability to inhibit the formation of amyloid plaques and neurofibrillary tangles, which are hallmarks of the disease .

Industrial Applications

Fragrances and Flavors

this compound is also utilized in the production of fragrances and flavors within the food industry. Its pleasant aroma makes it suitable for use in perfumery and flavoring agents.

Mécanisme D'action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyran involves its ability to act as a reactive intermediate in various chemical reactions. Its molecular structure allows it to participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The oxygen atom in the ring can act as a nucleophile, while the double bond can participate in electrophilic addition reactions .

Comparaison Avec Des Composés Similaires

3,4-Dihydro-2H-pyran: This compound is similar in structure but lacks the methyl group at the 6-position.

Tetrahydropyran: A fully saturated analog of 6-Methyl-3,4-dihydro-2H-pyran.

2-Methyl-δ2-dihydropyran: Another name for this compound.

Uniqueness: this compound is unique due to the presence of the methyl group at the 6-position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of more complex molecules .

Activité Biologique

6-Methyl-3,4-dihydro-2H-pyran is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological properties, synthesis, and potential applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its reactivity and biological activity. The molecular formula is , and it features a six-membered ring with a methyl group at the 6-position. This structural configuration allows for various interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its efficacy against both bacterial and fungal strains, suggesting potential applications in treating infections.

-

Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16

These findings indicate that the compound can inhibit the growth of these microorganisms at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Anti-SARS-CoV-2 Activity

In the context of the COVID-19 pandemic, compounds derived from this compound have been investigated for their potential to inhibit the SARS-CoV-2 main protease (3CLpro). Molecular docking studies revealed favorable binding interactions between synthesized derivatives of this compound and key amino acids in the active site of the protease.

-

Key Findings from Molecular Docking:

- Best docking scores were achieved with ligands showing significant hydrogen bonding interactions.

- Stability was confirmed through molecular dynamics simulations over a period of 100 ns.

These results suggest that derivatives of this compound may serve as effective inhibitors against SARS-CoV-2 .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing starting materials such as aldehydes and ketones under acidic or basic conditions.

- Diels-Alder Reactions : Employing dienes and dienophiles to form the pyran ring structure.

The choice of synthetic route can influence the yield and purity of the final product, which is critical for subsequent biological testing .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial properties of several derivatives of this compound. The results indicated that modifications at specific positions on the pyran ring could enhance activity against certain bacterial strains while maintaining low toxicity levels in mammalian cells.

Evaluation Against COVID-19

Another significant study focused on synthesizing derivatives aimed at inhibiting SARS-CoV-2. The results showed that specific modifications improved binding affinity to the main protease, suggesting a promising avenue for drug development against COVID-19 .

Propriétés

IUPAC Name |

6-methyl-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBAXSUIRDPNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166807 | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-11-5 | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 3,4-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.